Cas no 193750-84-4 (Furo[3,2-c]pyridine-4-methanamine)
![Furo[3,2-c]pyridine-4-methanamine structure](https://ja.kuujia.com/scimg/cas/193750-84-4x500.png)
Furo[3,2-c]pyridine-4-methanamine 化学的及び物理的性質
名前と識別子
-
- Furo[3,2-c]pyridine-4-methanamine
- furo[3,2-c]pyridin-4-ylmethanamine
- Furo[3,2-c]pyridine-4-methanamine (9CI)
- Furo[3,2-C]Pyridin-4-Ylmethanamine(WX603163)
- DTXSID80441316
- 193750-84-4
- AKOS006350992
-
- MDL: MFCD12401096
- インチ: InChI=1S/C8H8N2O/c9-5-7-6-2-4-11-8(6)1-3-10-7/h1-4H,5,9H2
- InChIKey: LEIOGZKIEATVAJ-UHFFFAOYSA-N
- ほほえんだ: C1=CN=C(CN)C2=C1OC=C2
計算された属性
- せいみつぶんしりょう: 148.06374
- どういたいしつりょう: 148.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
じっけんとくせい
- PSA: 52.05
Furo[3,2-c]pyridine-4-methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029198392-1g |
Furo[3,2-c]pyridin-4-ylmethanamine |
193750-84-4 | 95% | 1g |
$653.12 | 2023-09-02 | |
Alichem | A029198392-5g |
Furo[3,2-c]pyridin-4-ylmethanamine |
193750-84-4 | 95% | 5g |
$1959.36 | 2023-09-02 | |
Chemenu | CM317222-1g |
Furo[3,2-c]pyridin-4-ylmethanamine |
193750-84-4 | 95% | 1g |
$*** | 2023-03-31 |
Furo[3,2-c]pyridine-4-methanamine 関連文献
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10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
Furo[3,2-c]pyridine-4-methanamineに関する追加情報
Introduction to Furo[3,2-c]pyridine-4-methanamine (CAS No. 193750-84-4)
Furo[3,2-c]pyridine-4-methanamine is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 193750-84-4, belongs to the class of fused heterocycles, which are known for their diverse pharmacological applications. The presence of both furan and pyridine rings in its structure imparts a rich chemical diversity, making it a valuable scaffold for drug discovery and development.
The molecular structure of Furo[3,2-c]pyridine-4-methanamine consists of a pyridine ring fused with a furan ring, with an amine group (-NH₂) attached at the 4-position of the pyridine ring. This configuration allows for multiple sites of functionalization, enabling chemists to design derivatives with tailored biological properties. The compound's ability to act as a versatile intermediate in synthetic chemistry has made it a subject of extensive research in academic and industrial laboratories.
In recent years, there has been growing interest in exploring the pharmacological potential of Furo[3,2-c]pyridine-4-methanamine and its derivatives. Studies have indicated that this compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique scaffold of this molecule allows it to interact with multiple biological targets, making it a promising candidate for the development of novel therapeutic agents.
One of the most compelling aspects of Furo[3,2-c]pyridine-4-methanamine is its role as a building block in medicinal chemistry. Researchers have utilized this compound to synthesize a series of derivatives that exhibit enhanced pharmacological activity compared to the parent molecule. For instance, modifications at the amine group or the furan ring have led to compounds with improved binding affinity and selectivity for specific biological targets. These findings highlight the importance of Furo[3,2-c]pyridine-4-methanamine as a key intermediate in the design of next-generation drugs.
The synthesis of Furo[3,2-c]pyridine-4-methanamine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations. The use of advanced catalytic systems has further improved the efficiency of these synthetic processes, making it feasible to produce larger quantities of the compound for research and development purposes.
Recent advancements in computational chemistry have also played a crucial role in understanding the structural and functional properties of Furo[3,2-c]pyridine-4-methanamine. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level. These insights have guided the design of more effective derivatives with improved pharmacokinetic profiles. The integration of experimental data with computational predictions has become an indispensable tool in modern drug discovery.
The biological activity of Furo[3,2-c]pyridine-4-methanamine has been extensively studied in various preclinical models. Preliminary results suggest that this compound exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in inflammation. Additionally, it has shown promising antimicrobial activity against several strains of bacteria and fungi. These findings underscore the potential therapeutic applications of Furo[3,2-c]pyridine-4-methanamine in treating inflammatory and infectious diseases.
In conclusion, Furo[3,2-c]pyridine-4-methanamine (CAS No. 193750-84-4) is a structurally unique heterocyclic compound with significant potential in pharmaceutical research. Its versatile chemical properties make it an excellent scaffold for designing novel therapeutic agents with diverse biological activities. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug development efforts worldwide.
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